7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
7-[(4-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN6O2/c1-10-8-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-4-6-13(19)7-5-12/h4-8H,9H2,1-3H3,(H,21,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPNBTLQOQSDGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC=C(C=C4)Cl)C(=O)NC(=O)N3C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(4-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention for its potential biological activities. This compound exhibits a complex structure featuring a chlorobenzyl group and a dimethylpyrazole moiety, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.
- Molecular Formula : C18H17ClN6O2
- Molecular Weight : 384.82 g/mol
- CAS Number : 305868-69-3
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including antifungal, antibacterial, and anticancer properties. The following sections detail specific findings regarding its biological activity.
Antifungal Activity
A study evaluated the antifungal properties of various purine derivatives against several fungal strains. The results indicated that compounds with structural similarities to this compound exhibited significant antifungal activity against Corynespora cassiicola, Pseudomonas syringae, and Pseudoperonospora cubensis.
Table 1: Antifungal Activity of Related Compounds
| Compound | Activity Against Corynespora cassiicola (%) | Activity Against Pseudomonas syringae (%) | Activity Against Pseudoperonospora cubensis (%) |
|---|---|---|---|
| Compound A | 80% | 79% | 70% |
| Compound B | 46.9% | 52% | 68.79% |
| Compound C | >80% | >70% | >70% |
The data suggests that the presence of specific substituents can enhance antifungal efficacy and that the structural configuration plays a significant role in the biological activity of these compounds .
Antibacterial Activity
In addition to antifungal properties, purine derivatives have been studied for their antibacterial effects. The compound's ability to inhibit bacterial growth was tested against various Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of Related Compounds
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Bacillus subtilis | 14 |
The results indicate that the compound exhibits moderate antibacterial activity, with varying effectiveness depending on the bacterial strain tested .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or cellular pathways critical for fungal and bacterial growth.
Structure-Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is vital for optimizing the biological activity of purine derivatives. Variations in substituents can lead to significant changes in efficacy. For instance:
- Chlorobenzyl Substitution : Enhances lipophilicity and cellular uptake.
- Dimethylpyrazole Moiety : May contribute to enhanced interaction with biological targets.
Research continues to explore how modifications to these structural elements can improve potency and selectivity against pathogens .
Case Studies
Several studies have highlighted the potential therapeutic applications of similar compounds:
- Antifungal Study : A recent study demonstrated that a related purine derivative significantly reduced fungal load in infected plant tissues by inhibiting spore germination.
- Antibacterial Evaluation : Another study found that a structurally similar compound showed promise as an antibacterial agent in clinical isolates of resistant strains.
These findings suggest that further exploration of this compound could lead to valuable applications in treating infections caused by resistant pathogens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
